2-Methoxy-N,N-dimethylpropanamide
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Overview
Description
2-Methoxy-N,N-dimethylpropanamide is an organic compound with the molecular formula C6H13NO2. It is a colorless liquid that is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate .
Preparation Methods
2-Methoxy-N,N-dimethylpropanamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxypropanoic acid with dimethylamine in the presence of a dehydrating agent . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
2-Methoxy-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions include carboxylic acids, alcohols, and substituted amides .
Scientific Research Applications
2-Methoxy-N,N-dimethylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes and receptors, thereby modulating their activity . The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical processes .
Comparison with Similar Compounds
2-Methoxy-N,N-dimethylpropanamide can be compared with other similar compounds such as N-ethoxy-2,2-dimethylpropanamide and N-methoxy-2,2-dimethylpropanamide . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity .
Properties
CAS No. |
90233-46-8 |
---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-methoxy-N,N-dimethylpropanamide |
InChI |
InChI=1S/C6H13NO2/c1-5(9-4)6(8)7(2)3/h5H,1-4H3 |
InChI Key |
XUVWXXLLFCCPIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)OC |
Origin of Product |
United States |
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